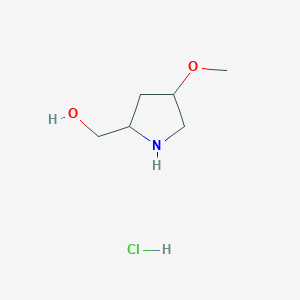![molecular formula C8H7BrN2S B13219196 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromination of thiophene is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Imidazole: The brominated thiophene is then coupled with imidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and imidazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
4-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
4-[(2-Methylthiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a methyl group instead of bromine.
4-[(2-Fluorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H7BrN2S |
|---|---|
分子量 |
243.13 g/mol |
IUPAC名 |
5-[(2-bromothiophen-3-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C8H7BrN2S/c9-8-6(1-2-12-8)3-7-4-10-5-11-7/h1-2,4-5H,3H2,(H,10,11) |
InChIキー |
TWKKFOGHMUMKLB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CC2=CN=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


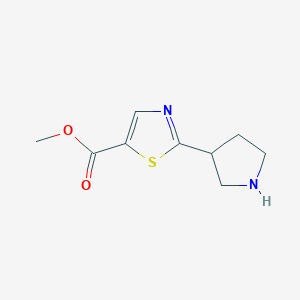




![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
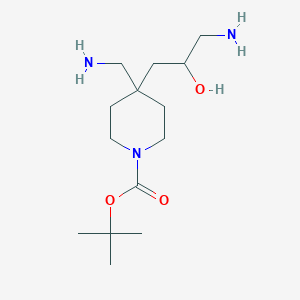
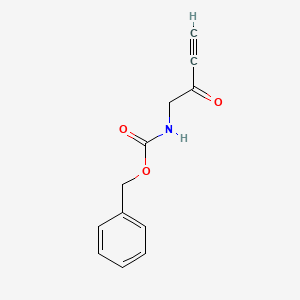
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
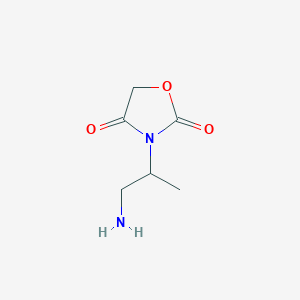
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

